(5-Acetamido-5-carboxy-2-oxopentylidene)-iminoazanium
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Duazomycin can be synthesized through the reaction of 6-diazo-5-oxo-l-norleucine with various precursors. The synthesis involves the use of diazo precursors such as imidazotetrazine and nitrosamine . The reaction conditions typically include a pH-dependent formation process, where the compound is formed in a pH-dependent manner .
Industrial Production Methods: Industrial production of Duazomycin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific catalysts and controlled environments to facilitate the formation of the compound .
Chemical Reactions Analysis
Types of Reactions: Duazomycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its therapeutic properties .
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed: The major products formed from these reactions include modified derivatives of Duazomycin, which exhibit enhanced antitumor activity and improved pharmacokinetic properties .
Scientific Research Applications
Duazomycin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying diazo compounds and their reactivity.
Biology: Investigated for its role in inhibiting glutamine synthesis, which is crucial for cell metabolism.
Medicine: Employed as a chemotherapeutic agent for treating various types of cancer.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mechanism of Action
Duazomycin exerts its effects by inhibiting the synthesis of glutamine, a vital amino acid for cell growth and proliferation. It targets the enzyme glutamine synthetase, thereby blocking the conversion of glutamate to glutamine . This inhibition leads to the depletion of glutamine levels in cancer cells, ultimately resulting in cell death .
Comparison with Similar Compounds
6-diazo-5-oxo-l-norleucine (DON): Another glutamine antagonist with similar antitumor properties.
Azotomycin: An antagonist of L-glutamine, used as an immunosuppressant.
Uniqueness of Duazomycin: Duazomycin is unique due to its specific mechanism of action targeting glutamine synthetase and its ability to form stable derivatives under various reaction conditions . This stability and specificity make it a valuable compound in cancer therapy and research .
Properties
CAS No. |
2508-89-6 |
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Molecular Formula |
C8H11N3O4 |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
(2S)-2-acetamido-6-diazo-5-oxohexanoic acid |
InChI |
InChI=1S/C8H11N3O4/c1-5(12)11-7(8(14)15)3-2-6(13)4-10-9/h4,7H,2-3H2,1H3,(H,11,12)(H,14,15)/t7-/m0/s1 |
InChI Key |
WBSWOKCKZUNHQV-ZETCQYMHSA-N |
SMILES |
CC(=O)NC(CCC(=O)C=[N+]=N)C(=O)O |
Isomeric SMILES |
CC(=O)N[C@@H](CCC(=O)C=[N+]=[N-])C(=O)O |
Canonical SMILES |
CC(=O)NC(CCC(=O)C=[N+]=[N-])C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Duazomycin, Diazomycin A, Duazomycin A, Acetyl-don, NSC 51097 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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